(3-Phenylphenyl)methanamine hydrochloride

Descripción general

Descripción

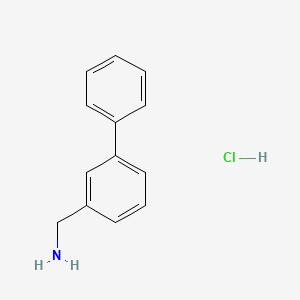

(3-Phenylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C13H13ClN It is a derivative of methanamine, where the amine group is attached to a biphenyl structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylphenyl)methanamine hydrochloride typically involves the reaction of 3-bromobiphenyl with methanamine under specific conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization .

Análisis De Reacciones Químicas

Types of Reactions

(3-Phenylphenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Amides, nitriles

Reduction: Primary amines

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

(4-[3,5-Bis(trifluoromethyl)phenyl]phenyl)methylamine hydrochloride, also known as (3-Phenylphenyl)methanamine hydrochloride, is utilized in various research applications, including pharmaceutical development, material science, agricultural chemicals, research reagents, and analytical chemistry .

Pharmaceutical Development

- It acts as a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders, because its unique chemical structure enhances bioavailability .

Material Science

- It is used in developing advanced materials, like polymers and coatings, where its trifluoromethyl groups enhance chemical resistance and thermal stability .

- Du Pont's Teflon Finish, an organic plastic, provides chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength .

- Teflon finishes are applied to ferrous metals, chromium, nickel and its alloys, copper, aluminum, glass, and ceramics . Specific uses include conveyor chutes, dump valves, extrusion dies, molding dies, packaging equipment, paint mixers, and textile drying cans .

Agricultural Chemicals

- It is used in formulating agrochemicals, offering improved efficacy in pest control products, which is crucial for sustainable agriculture practices .

Research Reagents

- As a reagent in organic synthesis, it helps researchers develop new compounds, particularly in medicinal chemistry, where its properties facilitate complex reaction pathways .

Analytical Chemistry

Mecanismo De Acción

The mechanism of action of (3-Phenylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- (4-Chlorophenyl)(3-phenylphenyl)methanamine hydrochloride

- (6-Fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methanamine hydrochloride

- 4-[(4-Chlorophenoxy)methyl]benzene-1-carboximidamide hydrochloride

Uniqueness

This compound is unique due to its biphenyl structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Actividad Biológica

(3-Phenylphenyl)methanamine hydrochloride, a compound known for its diverse applications in chemistry and biology, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features a biphenyl structure with an amine functional group, which is pivotal for its biological interactions. The synthesis typically involves the reaction of 3-bromobiphenyl with methanamine under palladium-catalyzed conditions in organic solvents like toluene .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. It acts as a ligand that can modulate the activity of these targets, leading to various biological effects such as:

- Inhibition of microbial growth : The compound has been investigated for its antimicrobial properties, potentially inhibiting the growth of certain bacteria.

- Induction of apoptosis in cancer cells : Preliminary studies suggest that it may trigger programmed cell death in malignant cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting it could serve as a lead compound in developing new antibiotics .

Anticancer Properties

The compound has also been evaluated for anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways, though specific molecular targets remain to be fully elucidated .

Case Studies and Research Findings

- Antimicrobial Studies : A series of experiments conducted on different bacterial strains revealed that this compound inhibited bacterial growth at varying concentrations. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL across different strains, indicating a promising profile for further development as an antimicrobial agent .

- Cancer Cell Line Studies : In a study examining the effects on human cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability, with IC50 values reported between 20 to 40 µM depending on the cell line used. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment, highlighting its potential as an anticancer therapeutic .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| (3-Phenylphenyl)methanamine HCl | Moderate | Significant | Biphenyl structure enhances receptor interaction |

| (4-Chlorophenyl)methanamine HCl | High | Moderate | Chlorine substituent increases reactivity |

| (3-Phenylphenyl)amine | Low | Low | Simpler structure reduces biological interactions |

Propiedades

IUPAC Name |

(3-phenylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N.ClH/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12;/h1-9H,10,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGFUBODWRKTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590010 | |

| Record name | 1-([1,1'-Biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870837-46-0 | |

| Record name | [1,1′-Biphenyl]-3-methanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870837-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-([1,1'-Biphenyl]-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.